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Compound of Interest

Compound Name: MK204

Cat. No.: B15623749 Get Quote

A comprehensive literature review for studies on "MK204" reveals a case of mistaken identity,

with the identifier pointing to a compound distinct from the likely intended subject of inquiry.

While the designation "MK204" is associated with an aldose reductase inhibitor for diabetes

research, the broader context of drug development and the initial search results strongly

suggest a probable interest in the clinical-stage MK2 pathway inhibitor, zunsemetinib (formerly

ATI-450). This guide will first clarify the identity of the sparsely documented MK204 and then

provide an in-depth review of the significantly more researched MK2 inhibitor, zunsemetinib, to

align with the user's core requirements for a technical guide for researchers and drug

development professionals.

The True Identity of MK204
The chemical identifier MK-204 (CAS Number: 1959605-73-2) refers to an aldose reductase

(AR) inhibitor.[1] Aldose reductase is an enzyme implicated in the development of diabetic

complications. The primary and currently sole-cited research publication associated with this

compound is a 2016 study in ACS Chemical Biology titled, "IDD388 Polyhalogenated

Derivatives as Probes for an Improved Structure-Based Selectivity of AKR1B10 Inhibitors."[1]

This research focuses on the structure-based design of inhibitors for aldo-keto reductase family

members, with MK204 being one such derivative. Due to the limited publicly available data, an

in-depth literature review on MK204 is not feasible at this time.

Given the user's request for a detailed technical guide on a therapeutic agent, it is highly

probable that "MK204" was a typographical error and the intended subject was a compound

with a more extensive body of clinical research, such as an MK2 inhibitor.
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A Comprehensive Review of the MK2 Inhibitor
Zunsemetinib (ATI-450)
Zunsemetinib (formerly known as ATI-450 and CDD-450) is an orally active and selective

inhibitor of the p38α mitogen-activated protein kinase-activated protein kinase 2 (MK2)

pathway.[2] This pathway is a critical driver of inflammation, responsible for the expression of

multiple pro-inflammatory cytokines such as tumor necrosis factor α (TNFα), interleukin-1α (IL-

1α), IL-1β, and IL-6. By selectively blocking the downstream signaling of MK2, zunsemetinib

aims to provide a sustained anti-inflammatory effect, potentially overcoming the limitations

observed with broader p38 MAPK inhibitors.[3][4]

Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials of zunsemetinib in

rheumatoid arthritis (RA).

Table 1: Efficacy of Zunsemetinib in Moderate-to-Severe Rheumatoid Arthritis (Phase IIa)

Endpoint
Zunsemetinib (50 mg BID)
+ Methotrexate

Placebo + Methotrexate

Mean DAS28-CRP at Baseline 5.71 5.77

Mean Change in DAS28-CRP

at Week 12
-2.0 Not reported

Median Reduction in hs-CRP >40% throughout 12 weeks Not sustained

ACR20 Response at Week 12 60% Not reported

ACR50 Response at Week 12 33% Not reported

ACR70 Response at Week 12 20% Not reported

Table 2: Pharmacokinetics of Zunsemetinib (Phase 1)
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Parameter Value

Terminal Half-life 9-12 hours (Multiple Ascending Dose)

Food Effect Not meaningfully affected by a high-fat meal

Drug-Drug Interaction Little impact on methotrexate pharmacokinetics

Experimental Protocols
Phase IIa Clinical Trial in Rheumatoid Arthritis (ATI-450-RA-201)

Objective: To evaluate the safety, tolerability, pharmacodynamics, and preliminary efficacy of

zunsemetinib in patients with moderate-to-severe rheumatoid arthritis who had an

inadequate response to methotrexate.

Study Design: A 12-week, randomized, investigator/patient-blind, sponsor-unblind, placebo-

controlled, parallel-assignment, multicenter study.[3]

Participants: 19 patients with moderate-to-severe RA (mean DAS28-CRP at baseline of 5.71

in the treatment arm).[3]

Intervention: Patients were randomized in a 3:1 ratio to receive either oral zunsemetinib (50

mg twice daily) or placebo, both in combination with a stable weekly dose of methotrexate.[3]

Primary Endpoint: Safety and tolerability.

Secondary and Exploratory Endpoints: Change from baseline in Disease Activity Score in 28

joints based on C-reactive protein (DAS28-CRP), American College of Rheumatology (ACR)

20/50/70 response rates, change from baseline in high-sensitivity C-reactive protein

(hsCRP), and levels of endogenous cytokines (TNFα, IL-6, IL-8, and MIP-1β) in the blood.[3]

Phase 1 Single and Multiple Ascending Dose Trial (ATI-450-PKPD-101)

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of

orally administered zunsemetinib in healthy subjects.

Study Design: A first-in-human, randomized, observer-blind, placebo-controlled trial.
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Participants: 77 healthy subjects.

Intervention:

Single Ascending Dose (SAD): Single doses of 10mg, 30mg, 50mg, and 100mg.

Multiple Ascending Dose (MAD): 10mg, 30mg, and 50mg administered twice daily for 7

days.

Methotrexate Drug-Drug Interaction: Single 7.5-mg oral doses of methotrexate given alone

or after zunsemetinib 50mg twice daily.

Signaling Pathway and Experimental Workflow
Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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